![molecular formula C23H22FN7O3 B2811454 (3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-34-5](/img/structure/B2811454.png)
(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22FN7O3 and its molecular weight is 463.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities of Triazole and Pyrimidine Derivatives
Triazole and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticoronavirus activities. These compounds, featuring structural elements similar to the queried compound, have been explored for their potential in treating infections and diseases.
Antimicrobial Activities : Compounds like 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities against various microorganisms. Some of these compounds exhibited good to moderate activities, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticoronavirus and Antitumoral Activities : A series of compounds were synthesized and tested for their antiviral and antitumoral activities. Structural variations in these compounds allowed tuning their biological properties toward either antiviral or antitumoral activities. Some derivatives showed promise in inhibiting tubulin polymerization, suggesting a mechanism for their antitumoral activity (Jilloju et al., 2021).
Fluorescent Logic Gates and Chemical Synthesis
The research also extends to the synthesis of compounds with potential applications in fluorescent logic gates and novel chemical synthesis methodologies.
Fluorescent Logic Gates : Compounds combining a fluorophore, piperazine receptor, and aryl group have been designed as fluorescent logic gates. These molecules exhibit reconfigurable logic between TRANSFER and AND logic based on solvent polarity, highlighting their potential in probing cellular microenvironments (Gauci & Magri, 2022).
Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method has been developed for the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone derivatives. This method highlights the utility of microwave-assisted techniques in facilitating the synthesis of complex heterocyclic compounds (Moreno-Fuquen et al., 2019).
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-18-10-15(11-19(13-18)34-2)23(32)30-8-6-29(7-9-30)21-20-22(26-14-25-21)31(28-27-20)17-5-3-4-16(24)12-17/h3-5,10-14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXMPDKBWJYQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
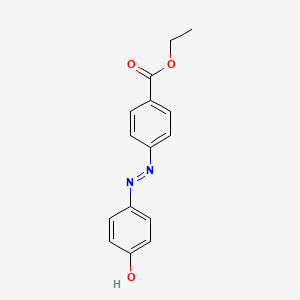
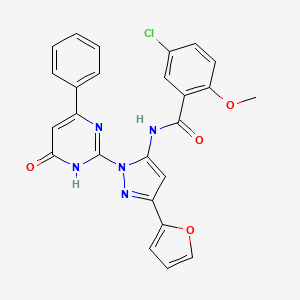
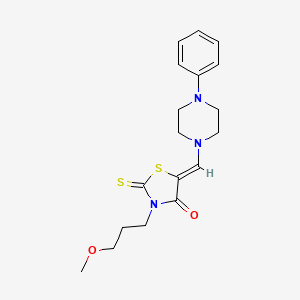
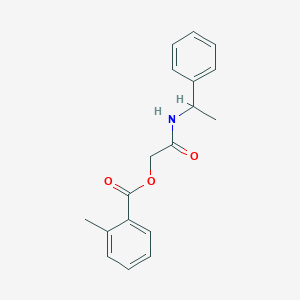
![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)
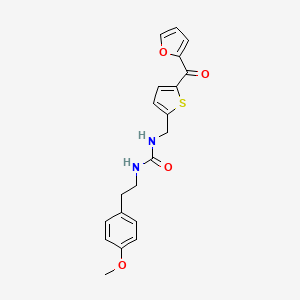
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)
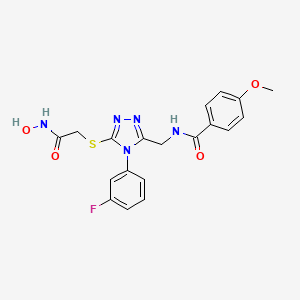


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)
![4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)

